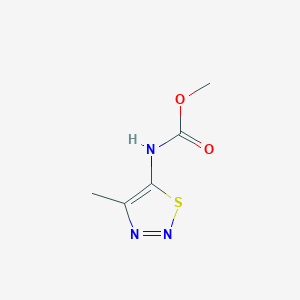

methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-methylthiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3-4(11-8-7-3)6-5(9)10-2/h1-2H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNSCPPTRWLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

While the query specifically asks for information on "methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate," the search results largely discuss the broader class of thiadiazole compounds and "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate." Because of this, the following response will include information on both compounds, but will clearly identify which compound is being discussed.

Chemical Structure and Synthesis

Thiadiazole carbamates feature a carbamate group attached to a thiadiazole ring, which contributes to their chemical properties and biological activities. For example, "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" is synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine, resulting in an allyl group attached to a thiadiazole ring.

Scientific Research Applications

Thiadiazole carbamates, including allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, serve as building blocks in synthetic organic chemistry for creating more complex molecules. Their ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution makes them valuable in developing new compounds with specific properties.

Biological Applications

Antimicrobial Activity: Research indicates that "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" exhibits antimicrobial properties, demonstrating inhibitory effects against microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound also inhibits phytopathogenic microorganisms.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Other novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated in vitro antimicrobial activity . One such derivative, featuring a 5-nitro-2-furoyl moiety, exhibited minimum inhibitory concentrations (MIC) of 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC values of 1–4 µg/mL . Compound 15 showed a lethal effect against Gram-positive bacteria, with MBC values in the range of 3.91–62.5 µg/mL, and its activity against Staphylococcus aureus strains ATCC 25923 and ATCC 43300 was twofold greater than nitrofurantoin .

Anticancer Activity: "Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" is investigated for anticancer activities, demonstrating cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | ~10 |

| HepG2 (Liver Cancer) | ~8 |

The compound promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. Studies have shown that compounds similar to "allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate" have exhibited promising results in reducing tumor growth in animal models.

Lysosomal Acid Lipase (LAL) Inhibition: Thiadiazole carbamates are effective inhibitors of LAL, which is a potential therapeutic target for Niemann-Pick type C (NPC) disease, a lysosomal storage disorder . These compounds exhibit selective inhibition of LAL without inhibiting human pancreatic lipase or bovine milk lipoprotein lipase .

Herbicidal Applications

Lower alkyl and phenyl 1,2,3-thiadiazol-5-ylcarbamates are used as essential active ingredients in herbicidal compositions, providing selective pre-emergence and post-emergence activity for controlling undesired plant growth . For example, "methyl 1,2,3-thiadiazol-5-ylcarbamate" can be applied in admixture with an agricultural carrier to control undesired plant growth .

Selective Herbicidal Activity of Methyl 1,2,3-thiadiazol-5-ylcarbamate

| Test Plant Species | Percent Kill at 8 lb/A |

|---|---|

| Pre-emergence | |

| Lima Beans | 100 |

| Corn | 0 |

| Lettuce | 100 |

| Mustard | 100 |

| Crabgrass | 100 |

Mechanism of Action

The mechanism of action of methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential enzymes and proteins within the microbial cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl N-(4-Methyl-1,2,3-Thiadiazol-5-yl)carbamate

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring structure that enhances its chemical reactivity and biological activity. The molecular formula is C₅H₈N₄OS, with a molar mass of approximately 130.17 g/mol. This compound is characterized by its irritant properties and should be handled with care during experimentation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have shown the ability to inhibit enzymes critical for microbial survival and proliferation. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways within microorganisms or cancer cells, disrupting essential processes such as DNA replication and protein synthesis.

- Covalent and Non-Covalent Interactions : It is hypothesized that this compound interacts with its targets through covalent bonds or non-covalent interactions like hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating the following:

- Inhibition of Pathogens : The compound has shown effectiveness against several pathogens due to its ability to disrupt cellular processes .

- Comparative Efficacy : When compared to other thiadiazole derivatives, this compound stands out for its unique combination of the thiadiazole ring and carbamate functional group, which enhances its bioactivity .

Case Studies

A study evaluating the efficacy of various thiadiazole derivatives reported that this compound inhibited the growth of specific bacterial strains with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

- Agricultural Chemistry : The compound is being explored for use in agrochemicals due to its herbicidal properties .

- Biochemical Research : Ongoing studies aim to further elucidate its role in inhibiting specific biochemical pathways relevant to disease treatment .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various thiadiazole derivatives compared to this compound:

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 100 | Antimicrobial |

| 1,3,4-Thiadiazole Derivative A | Structure | 50 | Antifungal |

| Thiosemicarbazide B | Structure | 75 | Anticancer |

| Indole Derivative C | Structure | 60 | Antiviral |

Q & A

Q. What are the recommended synthetic routes for methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate?

- Methodological Answer : A catalyst-free aqueous ethanol-mediated approach can be adapted for synthesis, as demonstrated for structurally analogous carbamates. This involves coupling 4-methyl-1,2,3-thiadiazol-5-amine with methyl chloroformate under reflux conditions in ethanol. Key steps include:

- Purification via recrystallization using ethanol/water mixtures.

- Characterization via 1H NMR (e.g., DMSO-d6, 400 MHz) to confirm carbamate linkage (δ ~3.7 ppm for methyl ester) and thiadiazole protons (δ ~6.5–7.2 ppm) .

Alternative routes may employ acetonitrile or DMF as solvents, with cyclization steps monitored by TLC .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : A multi-spectral approach is critical:

- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass accuracy.

- 1H/13C NMR : Assign thiadiazole ring protons (e.g., δ 2.4 ppm for 4-methyl group) and carbamate carbonyl (δ ~155–160 ppm in 13C) .

- Melting Point : Compare observed ranges (e.g., 206–208°C for analogs) to literature to assess crystallinity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize antimicrobial (e.g., Gram-positive/negative bacteria, Candida spp.) and cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines). Use microdilution methods with 96-well plates, reporting IC50 values. Ensure solvent controls (DMSO ≤1% v/v) to avoid artifacts .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reactivity analysis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can predict reaction pathways and intermediates. Tools like COMSOL Multiphysics integrate AI for optimizing parameters (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation . For example, simulate transition states for carbamate bond formation to identify energy barriers .

Q. What statistical experimental design strategies improve reaction yield optimization?

- Methodological Answer : Employ factorial design (e.g., 2k designs) to evaluate variables:

- Factors : Solvent (ethanol vs. acetonitrile), temperature (60–100°C), catalyst loading (0–5 mol%).

- Response : Yield (%) quantified by HPLC.

- Analysis : ANOVA to identify significant factors and interactions. For example, highlights the use of DOE to minimize experiments while maximizing data robustness .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

- Methodological Answer :

- Replicate experiments : Confirm reproducibility under identical conditions.

- Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Cross-validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., Bruker DataAnalysis) .

Q. What strategies are effective for designing derivatives with improved bioavailability?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-methyl position to enhance solubility.

- Prodrug approaches : Synthesize phosphate or glycoside derivatives for targeted release.

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (<3) and high gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.